3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione
Description
This compound is a heterocyclic derivative featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-(piperidin-1-yl)phenyl group at position 1 and a 6-ethoxy-1,3-benzothiazole-2-sulfanyl moiety at position 2. Its molecular formula is C₂₄H₂₆N₃O₃S₂, with a molecular weight of 480.61 g/mol. Key structural attributes include:
- Pyrrolidine-2,5-dione: A five-membered lactam ring known for enhancing metabolic stability and bioavailability in medicinal chemistry .
- Piperidin-1-ylphenyl group: The piperidine moiety introduces basicity, which may influence receptor binding or solubility in physiological environments.
While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs (e.g., benzothiazole-linked pyrrolidinediones) are associated with diverse bioactivities, including antitumor and CNS modulation .
Properties
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-2-30-18-10-11-19-20(14-18)31-24(25-19)32-21-15-22(28)27(23(21)29)17-8-6-16(7-9-17)26-12-4-3-5-13-26/h6-11,14,21H,2-5,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCIPMBAENAPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione is a member of the pyrrolidine family and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrrolidine ring.
- A benzothiazole moiety.
- A piperidine substituent.
This unique combination suggests a potential for diverse biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, disrupting normal metabolic processes.
- Receptor Modulation : The compound could modulate receptor activities, affecting signal transduction pathways critical in disease states.
Biological Activity Overview
Research indicates several biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent.
Antimicrobial Activity
The compound's structure suggests it may possess antimicrobial properties. Preliminary studies indicate efficacy against certain bacterial strains, although further research is necessary to establish a comprehensive profile.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For example, it has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammatory responses.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
Comparative Analysis
When compared to similar compounds, this compound shows unique properties due to its structural components:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Simple benzothiazole | Moderate anticancer |
| Compound B | Pyrrolidine only | Limited enzyme inhibition |
| This Compound | Dual-ring system (benzothiazole and pyrrolidine) | Enhanced anticancer and antimicrobial activity |
Future Directions
Further research is warranted to explore:
- In vivo Studies : To confirm the efficacy and safety profile in living organisms.
- Mechanistic Studies : To elucidate the precise mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity and reduced toxicity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. In studies assessing the compound's efficacy against various bacterial strains, it was found to possess moderate to high antimicrobial activity. For instance:
- Compounds similar to this structure demonstrated minimum inhibitory concentration (MIC) values ranging from 4–20 μmol L, indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (μmol L) | Target Bacteria |
|---|---|---|
| Compound A | 6 | Bacillus subtilis |
| Compound B | 8 | Salmonella typhi |
| Compound C | 12 | Chlamydia pneumonia |
Anticancer Activity
The compound has also shown promising results in anticancer research. In vitro studies using human cancer cell lines (e.g., NCI-H460, HepG2, and HCT-116) revealed:
- Most synthesized derivatives exhibited potent cytotoxicity with IC values ranging from 2.56 to 4.50 μmol L. This suggests a strong potential for development as an anticancer agent .
Table 2: Cytotoxicity of Compounds Against Cancer Cell Lines
| Compound | IC (μmol L) | Cancer Cell Line |
|---|---|---|
| Compound D | 2.56 | NCI-H460 |
| Compound E | 3.00 | HepG2 |
| Compound F | 3.89 | HCT-116 |
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits antioxidant activity. Studies have shown that it can effectively inhibit lipid peroxidation in biological systems:
- Certain derivatives demonstrated inhibition percentages exceeding those of established antioxidants like Trolox .
Table 3: Antioxidant Activity Comparison
| Compound | Inhibition (%) | Reference |
|---|---|---|
| Compound G | 91.2% | Trolox (89.5%) |
| Compound H | 92.8% | - |
| Compound I | 90.4% | - |
Structure-Activity Relationship (SAR)
The structural features significantly influence the biological activities of the compound. The presence of electron-withdrawing groups and specific side chains has been correlated with enhanced potency against microbial and cancerous cells. For example, modifications in the benzothiazole moiety have been linked to increased antibacterial efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below contrasts the target compound with structurally related molecules from the literature:
Key Observations:
- Synthetic Accessibility : The 88% yield reported for the oxazolo-pyridine derivative suggests that similar multi-step syntheses (e.g., nucleophilic substitutions, condensations) may be viable for the target compound.
- Functionality : The sulfanyl linker in the target compound may offer greater metabolic resistance compared to ester or amide linkages seen in analogs .
Pharmacophore and Bioactivity Insights
- Benzothiazole Derivatives : Compounds like 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole exhibit antitumor activity via intercalation or topoisomerase inhibition . The target compound’s ethoxy group may similarly modulate DNA/RNA interactions.
- Piperidine-Containing Analogs: Piperidine moieties are common in CNS-targeting drugs (e.g., antipsychotics) due to their ability to engage neurotransmitter receptors . The piperidinophenyl group in the target compound could enable similar targeting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
